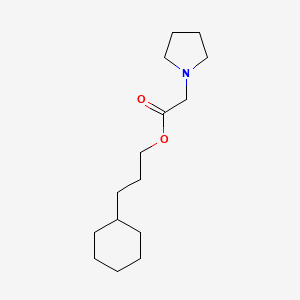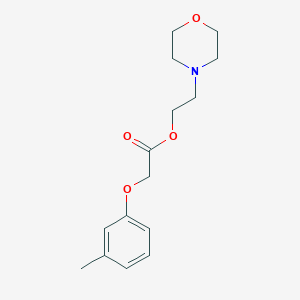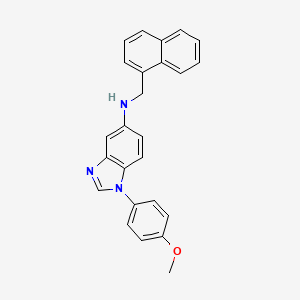![molecular formula C14H24N4O2+2 B11649852 2-[(E)-(hydroxyimino)methyl]-1-methyl-4-{[3-(trimethylammonio)propyl]carbamoyl}pyridinium](/img/structure/B11649852.png)
2-[(E)-(hydroxyimino)methyl]-1-methyl-4-{[3-(trimethylammonio)propyl]carbamoyl}pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYL-4-{[3-(TRIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}PYRIDIN-1-IUM is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyimino group, a methyl group, and a trimethylazaniumyl propyl carbamoyl group attached to a pyridin-1-ium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYL-4-{[3-(TRIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}PYRIDIN-1-IUM typically involves multiple steps. One common method includes the condensation reaction between 1-methyl-4-pyridone and an appropriate hydroxyimino compound under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYL-4-{[3-(TRIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methyl and trimethylazaniumyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridin-1-ium derivatives.
Scientific Research Applications
2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYL-4-{[3-(TRIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}PYRIDIN-1-IUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYL-4-{[3-(TRIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as an electron donor or acceptor, participating in redox reactions that modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(HYDROXYIMINO)METHYL]-1,3-DIMETHYLIMIDAZOLIUM IODIDE: Similar structure but with an imidazolium ring instead of a pyridin-1-ium ring.
N-(SUBSTITUTED PHENYL)-2-(3-(HYDROXYIMINO)METHYL)-1H-INDOL-1-YL)ACETAMIDE: Contains an indole ring and is known for its antioxidant properties.
Uniqueness
2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYL-4-{[3-(TRIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}PYRIDIN-1-IUM is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H24N4O2+2 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
3-[[2-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-4-carbonyl]amino]propyl-trimethylazanium |
InChI |
InChI=1S/C14H22N4O2/c1-17-8-6-12(10-13(17)11-16-20)14(19)15-7-5-9-18(2,3)4/h6,8,10-11H,5,7,9H2,1-4H3/p+2 |
InChI Key |
LWHJSIZBXGUMTJ-UHFFFAOYSA-P |
Isomeric SMILES |
C[N+]1=C(C=C(C=C1)C(=O)NCCC[N+](C)(C)C)/C=N/O |
Canonical SMILES |
C[N+]1=C(C=C(C=C1)C(=O)NCCC[N+](C)(C)C)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B11649769.png)
![2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649775.png)


![2-[2-amino-1-(2,3-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11649790.png)

![(6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B11649807.png)
![N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11649820.png)
![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11649827.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B11649835.png)
![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B11649841.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B11649862.png)

![5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11649873.png)
